molecular formula C13H16N4O4S B6976423 5-[(1,5-Dimethyltriazol-4-yl)sulfamoyl]-2,4-dimethylbenzoic acid

5-[(1,5-Dimethyltriazol-4-yl)sulfamoyl]-2,4-dimethylbenzoic acid

Cat. No.: B6976423
M. Wt: 324.36 g/mol
InChI Key: LMUDJLGPLCDTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1,5-Dimethyltriazol-4-yl)sulfamoyl]-2,4-dimethylbenzoic acid is a chemical compound characterized by its complex molecular structure, which includes a triazole ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(1,5-Dimethyltriazol-4-yl)sulfamoyl]-2,4-dimethylbenzoic acid typically involves multiple steps, starting with the formation of the triazole ring. One common method is the reaction of 1,5-dimethyl-4-amino-1H-1,2,3-triazole with chlorosulfonic acid to introduce the sulfamoyl group, followed by subsequent reactions to incorporate the benzoic acid moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromic acid may be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, 5-[(1,5-Dimethyltriazol-4-yl)sulfamoyl]-2,4-dimethylbenzoic acid may be employed as a probe to study biological processes or as a precursor for bioactive compounds.

Medicine: This compound has potential medicinal applications, including its use as an intermediate in the synthesis of drugs that target various diseases. Its biological activity may be explored for therapeutic purposes.

Industry: In the industrial sector, this compound can be utilized in the production of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 5-[(1,5-Dimethyltriazol-4-yl)sulfamoyl]-2,4-dimethylbenzoic acid exerts its effects depends on its molecular targets and pathways. The triazole ring, for instance, may interact with enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 1,5-Dimethyl-4-amino-1H-1,2,3-triazole

  • 2,4-Dimethylbenzoic acid

  • Sulfamoyl chloride

Uniqueness: 5-[(1,5-Dimethyltriazol-4-yl)sulfamoyl]-2,4-dimethylbenzoic acid is unique due to its combination of a triazole ring and a benzoic acid moiety, which provides it with distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are needed to fully explore its capabilities and benefits.

Properties

IUPAC Name

5-[(1,5-dimethyltriazol-4-yl)sulfamoyl]-2,4-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S/c1-7-5-8(2)11(6-10(7)13(18)19)22(20,21)15-12-9(3)17(4)16-14-12/h5-6,15H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUDJLGPLCDTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)NC2=C(N(N=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.